N1-Benzyl SAR: Para-Substituent Potency Trend in the ATC Series
In the ATC series, the nature of the para-substituent on the N1-benzyl group directly correlates with potency. The 4-isopropylbenzyl derivative (compound 11) exhibits a T. cruzi pEC50 of 7.4, whereas the 4-morpholinomethylbenzyl analog (compound 20) shows a slightly lower pEC50 of 7.0 [1]. This indicates that potency is modulated by the benzyl substituent. The target compound, bearing a 4-fluorobenzyl group, occupies a distinct chemical space; extrapolation from the published SAR suggests it is unlikely to replicate the exact potency profile of either comparator, underscoring the need for direct evaluation.
| Evidence Dimension | T. cruzi pEC50 (intracellular amastigote assay in VERO cells) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Compound 11 (4-isopropylbenzyl): pEC50 = 7.4; Compound 20 (4-morpholinomethylbenzyl): pEC50 = 7.0 |
| Quantified Difference | Comparators differ by 0.4 log units; target compound's value is unknown, precluding a precise ΔpEC50. |
| Conditions | Phenotypic high-content screening against T. cruzi amastigotes in infected VERO cells |
Why This Matters
Even small potency shifts within the same scaffold can determine whether a compound meets a project's hit or lead progression criteria.
- [1] Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. J. Med. Chem. 2017, 60 (17), 7284–7299. DOI: 10.1021/acs.jmedchem.7b00463 View Source
